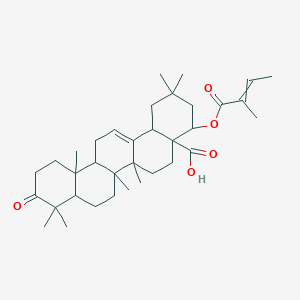

FXIa-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

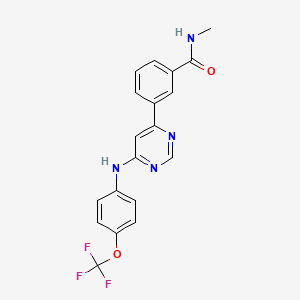

FXIa-IN-6 is a compound that has emerged as a promising therapeutic target for treating thrombotic diseases. It is a factor XIa inhibitor, which means it plays a role in inhibiting the activity of factor XIa, an enzyme involved in the blood coagulation process . This compound is particularly significant in the context of anticoagulation therapy, as it aims to reduce the risk of thrombotic events without increasing the risk of bleeding .

Métodos De Preparación

The synthesis of FXIa-IN-6 involves multiple steps of chemical reactions. One of the synthetic routes includes the use of bicyclic isoquinoline and naphthalene fragments . The target compounds with isoquinoline ring are synthesized via 13 steps of chemical reactions . Substituents within the rings are investigated to elucidate the structural determinants governing selective or dual inhibition of FXIa and Plasma Kallikrein . Industrial production methods for this compound are not extensively documented, but the synthesis generally involves complex organic chemistry techniques and precise reaction conditions.

Análisis De Reacciones Químicas

FXIa-IN-6 undergoes various types of chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups . The major products formed from these reactions are compounds that exhibit selective inhibition of FXIa over Plasma Kallikrein . The structure-activity relationships (SARs) play a crucial role in determining the selectivity and potency of the compound .

Aplicaciones Científicas De Investigación

FXIa-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of factor XIa inhibitors . In biology and medicine, this compound is being investigated for its potential to treat thrombotic diseases such as myocardial infarction, ischemic stroke, deep vein thrombosis, and pulmonary embolism . The compound is also being explored for its ability to extend plasma coagulation time in a dose-dependent manner . In the pharmaceutical industry, this compound is considered a promising lead compound for the development of highly effective FXIa inhibitors .

Mecanismo De Acción

The mechanism of action of FXIa-IN-6 involves the inhibition of factor XIa, an enzyme that plays a key role in the activation and amplification of the coagulation cascade via the intrinsic pathway . By inhibiting factor XIa, this compound reduces the generation of thrombin, which in turn decreases the formation of fibrin, the structural backbone of a thrombus or blood clot . This inhibition helps in preventing thrombotic events without significantly impairing hemostasis .

Comparación Con Compuestos Similares

FXIa-IN-6 is compared with other similar compounds such as asundexian and other factor XIa inhibitors . The uniqueness of this compound lies in its selective inhibition of FXIa over Plasma Kallikrein, which is achieved through the structural determinants within its bicyclic isoquinoline and naphthalene rings . Similar compounds include other FXIa inhibitors that have been designed with different structural motifs to achieve selective inhibition . The comparison highlights the potential of this compound as a lead compound for developing effective anticoagulants with reduced bleeding risk .

Propiedades

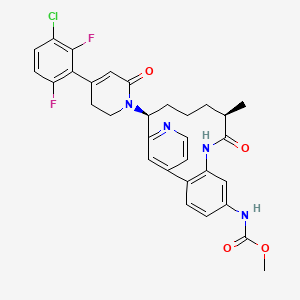

Fórmula molecular |

C31H29ClF2N4O4 |

|---|---|

Peso molecular |

595.0 g/mol |

Nombre IUPAC |

methyl N-[(10R,14S)-14-[4-(3-chloro-2,6-difluorophenyl)-6-oxo-2,3-dihydropyridin-1-yl]-10-methyl-9-oxo-8,16-diazatricyclo[13.3.1.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-5-yl]carbamate |

InChI |

InChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1 |

Clave InChI |

AXXYATYQRMPQSN-QUGAMOGWSA-N |

SMILES isomérico |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

SMILES canónico |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)